molecular formula C104H158N32O26 B3028514 L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- CAS No. 215510-22-8

L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl-

Cat. No.: B3028514
CAS No.: 215510-22-8
M. Wt: 2272.6 g/mol
InChI Key: CPYRNXJVNKJULS-FWGIIJIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide sequence is composed of multiple amino acids, each contributing to its unique structure and function.

Mechanism of Action

Target of Action

The primary target of the Prolactin-Releasing Peptide (PrRP), also known as CHEMBL5082678, is the Prolactin-Releasing Peptide receptor (GPR10) . This receptor is a G protein-coupled receptor and is expressed abundantly in various parts of the central nervous system and periphery, including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, anterior pituitary, and adrenal medulla .

Mode of Action

PrRP binds to its receptor, GPR10, with high affinity . This binding stimulates the release of prolactin (PRL), a multifunctional peptide produced in the pituitary that stimulates mammary tissue development and lactation . The arginine residues at position 26 and 30 of PrRP are critical for binding .

Biochemical Pathways

The activation of the GPR10 receptor by PrRP leads to the release of prolactin, which primarily acts through the activation of the STAT5 pathway . This pathway alters gene activity, leading to various physiological effects such as mammary tissue development and lactation . PrRP is also understood to play a role in the negative regulation of appetite .

Pharmacokinetics

It is known that prrp is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor .

Result of Action

The binding of PrRP to the GPR10 receptor results in the release of prolactin, leading to various physiological effects. These include the stimulation of mammary tissue development and lactation . Additionally, PrRP has been found to have anorexigenic activity, reducing food intake in an oxytocin-dependent manner .

Action Environment

The action of PrRP is influenced by various environmental factors. For instance, its release is regulated by a number of stimuli, including those coming from the periphery . Furthermore, the expression of the GPR10 receptor in various parts of the central nervous system and periphery suggests that the action of PrRP may be influenced by the specific environment in which these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain segments of the peptide, followed by SPPS for the complete sequence.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, forming sulfoxides and disulfides, respectively.

    Reduction: Reduction reactions can reverse oxidation, converting disulfides back to thiols.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.

Major Products Formed

    Oxidation: Sulfoxides, disulfides

    Reduction: Thiols

    Substitution: Modified peptides with altered amino acid sequences

Scientific Research Applications

This peptide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-L-proline
  • L-Tyrosyl-L-seryl-L-alanyl-L-tyrosyl-L-prolyl-L-alpha-aspartyl-L-seryl-L-valyl-L-prolyl-L-methionyl-L-methionyl-L-serine
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

This peptide’s uniqueness lies in its specific sequence and the resulting three-dimensional structure, which confers distinct biological activities. Its ability to interact with multiple molecular targets makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYRNXJVNKJULS-FWGIIJIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H158N32O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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